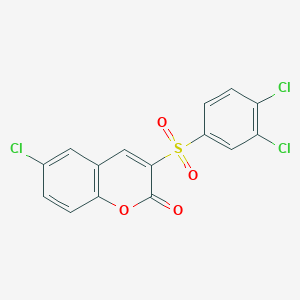![molecular formula C17H17BrN2O4S B6544662 2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide CAS No. 946216-50-8](/img/structure/B6544662.png)
2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide, also known as 2-bromo-N-benzoylthiazolidine-2-carboxamide, is a novel compound synthesized by the reaction of 2-bromoacetamide and 5-methoxy-2-benzoylthiazolidine-2-carboxylic acid. It is a white crystalline solid with a molecular weight of 439.36 g/mol and a melting point of 250-252°C. The compound has been found to possess a wide range of biological activities such as anti-inflammatory, antioxidant, antifungal, and antibacterial activities.
Mecanismo De Acción
The exact mechanism of action of 2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamidenzoylthiazolidine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase (COX) and by binding to the enzyme’s active site. This leads to the inhibition of the production of pro-inflammatory prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-Bromo-N-benzoylthiazolidine-2-carboxamide has been found to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, antifungal, and antibacterial activities. In addition, it has been found to possess anti-diabetic and anti-cancer properties. It has also been found to inhibit the activity of the enzyme cyclooxygenase (COX) and to bind to the enzyme’s active site.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamidenzoylthiazolidine-2-carboxamide in laboratory experiments is its ability to act as a model compound for studying the mechanism of action of thiazolidinediones, a class of compounds used in the treatment of type 2 diabetes. However, it should be noted that 2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamidenzoylthiazolidine-2-carboxamide is a relatively new compound and so its safety profile is not yet fully understood.
Direcciones Futuras
The future directions for the use of 2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamidenzoylthiazolidine-2-carboxamide include further research into its biochemical and physiological effects, its mechanism of action, and its potential therapeutic applications. In addition, further research into the safety and efficacy of this compound in clinical trials is needed. Finally, further research into the synthesis of this compound and its derivatives is needed in order to improve its stability and reduce its cost.
Métodos De Síntesis
The synthesis of 2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamidenzoylthiazolidine-2-carboxamide involves the condensation of 2-bromoacetamide and 5-methoxy-2-benzoylthiazolidine-2-carboxylic acid. The reaction is carried out in a 1:1 molar ratio in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and the product is isolated by recrystallization.
Aplicaciones Científicas De Investigación
2-Bromo-N-benzoylthiazolidine-2-carboxamide has been studied extensively in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It has been found to possess a variety of biological activities such as anti-inflammatory, antioxidant, antifungal, and antibacterial activities. In addition, it has been used as a model compound for studying the mechanism of action of thiazolidinediones, a class of compounds used in the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
2-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-24-16-8-7-12(20-9-4-10-25(20,22)23)11-15(16)19-17(21)13-5-2-3-6-14(13)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNVQHYTAGOTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile](/img/structure/B6544585.png)
![1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6544587.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6544594.png)
![1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6544612.png)
![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6544615.png)
![1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6544620.png)
![1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6544625.png)

![ethyl 4-(3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B6544640.png)
![3-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B6544646.png)
![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6544654.png)
![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B6544665.png)
![2-{[1-(adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6544674.png)
![3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-methoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544679.png)